molecular formula C8H6IN B1295457 4-Iodophenylacetonitrile CAS No. 51628-12-7

4-Iodophenylacetonitrile

Cat. No.: B1295457
CAS No.: 51628-12-7
M. Wt: 243.04 g/mol
InChI Key: PNXWQTYSBFGIFD-UHFFFAOYSA-N
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Description

4-Iodophenylacetonitrile, also known as 4-Iodobenzyl cyanide, is an organic compound with the chemical formula C8H6IN. It is characterized by the presence of an iodine atom and a cyano group attached to a benzene ring. This compound is a white to light yellow solid and is primarily used in organic synthesis .

Safety and Hazards

4-Iodophenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodophenylacetonitrile can be synthesized through a multi-step process starting from phenylacetic acid. The general steps include:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

4-Iodophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products:

    Substitution: Various substituted phenylacetonitriles.

    Reduction: 4-Iodophenylethylamine.

    Oxidation: 4-Iodophenylacetic acid.

Mechanism of Action

The mechanism of action of 4-Iodophenylacetonitrile largely depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. The iodine atom and cyano group provide reactive sites for further chemical transformations .

Comparison with Similar Compounds

4-Iodophenylacetonitrile can be compared with other similar compounds such as:

  • 4-Fluorophenylacetonitrile
  • 4-Bromophenylacetonitrile
  • 4-Chlorophenylacetonitrile
  • 4-Nitrophenylacetonitrile

Uniqueness: The presence of the iodine atom in this compound makes it particularly useful for certain types of substitution reactions where iodine’s leaving group ability is advantageous. This sets it apart from its fluorine, bromine, and chlorine analogs .

Properties

IUPAC Name

2-(4-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXWQTYSBFGIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199579
Record name 4-Iodophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51628-12-7
Record name 4-Iodophenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051628127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodophenylacetonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a hot solution (50° C.) of sodium cyanide 0.49 g, 10.0 mmom, purchased from Kokusan Kagaku) in 10 ml of dimethyl sulfoxide (purchased from Aldrich) was added the above 4-iodobenzyl bromide (1.48 g, 5.0 mmol) and the mixture was stirred for three hours at ambient temperature. To the resultant reaction mass was added water and extracted with hexane. The solvent was removed to give 0.84 g (yield: 69%) of 4-iodophenylacetonitrile as a white crystalline.
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Synthesis routes and methods III

Procedure details

A round bottomed flask fitted with a magnetic stirrer was charged with 1.22 g of copper iodide (Sigma Aldrich), 25 g of 4-bromophenylacetonitrile (Apollo Scientific) and 38.37 g of sodium iodide (Sigma Aldrich) under argon. The round bottomed flask was evacuated and backfilled with argon three times. N,N′-Dimethylethylenediamine (1.38 mL, Sigma Aldrich) and 25 mL dioxane were added and the mixture was heated to 110° C. for 2 hours (h). The reaction was allowed to cool to room temperature (rt) and 125 mL of 30% aqueous ammonia was added. The mixture was then poured onto 500 mL water and extracted three times with dichloromethane (DCM) and the combined organics dried over MgSO4. The solvent was removed under reduced pressure to afford the title compound as brown oil that solidified on standing. Yield: 29.97 g. 1H NMR (400 MHz, CDCl3), δ 7.71 (2H, d, Ar—H), 7.08 (2H, d, Ar—H), 3.66 (2H, s, CH2).
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25 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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